molecular formula C8H16ClNO2 B11902457 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride CAS No. 947534-11-4

1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride

Cat. No.: B11902457
CAS No.: 947534-11-4
M. Wt: 193.67 g/mol
InChI Key: YRXLJNBPUMHCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride is a chemical compound with the molecular formula C8H15NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen atom and two oxygen atoms forming a spiro ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of azepan-2,5-dione with ethylene glycol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .

Properties

CAS No.

947534-11-4

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H

InChI Key

YRXLJNBPUMHCOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)OCCO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.